Cas no 56922-74-8 (Pentanoic acid,(2E)-2-hexen-1-yl ester)

Pentanoic acid,(2E)-2-hexen-1-yl ester 化学的及び物理的性質
名前と識別子
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- Pentanoic acid,(2E)-2-hexen-1-yl ester
- trans-2-Hexenyl Valerate
- hex-2-enyl pentanoate
- trans-2-Hexenyl pentanoate
- Valeric Acid trans-2-Hexenyl Ester
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- MDL: MFCD00036547
- インチ: InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
- InChIKey: WDXAMNXWZLXISB-BQYQJAHWSA-N
- ほほえんだ: CCC/C=C/COC(=O)CCCC
計算された属性
- せいみつぶんしりょう: 184.14600
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 8
じっけんとくせい
- 屈折率: 1.4320 to 1.4360
- PSA: 26.30000
- LogP: 3.07610
- FEMA: 3935 | TRANS-2-HEXENYL PENTANOATE
Pentanoic acid,(2E)-2-hexen-1-yl ester セキュリティ情報
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- セキュリティの説明: H227
- RTECS番号:SA3697500
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Pentanoic acid,(2E)-2-hexen-1-yl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI68768-1g |
Pentanoic acid, (2E)-2-hexenyl ester |
56922-74-8 | 94% | 1g |
$30.00 | 2024-04-19 | |
A2B Chem LLC | AI68768-25g |
Pentanoic acid, (2E)-2-hexenyl ester |
56922-74-8 | 94% | 25g |
$228.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536529-25g |
(E)-hex-2-en-1-yl pentanoate |
56922-74-8 | 98% | 25g |
¥640.00 | 2024-05-08 | |
A2B Chem LLC | AI68768-5g |
Pentanoic acid, (2E)-2-hexenyl ester |
56922-74-8 | 94% | 5g |
$80.00 | 2024-04-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1444-25ML |
trans-2-Hexenyl Valerate |
56922-74-8 | >94.0%(GC) | 25ml |
¥1685.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862902-5ml |
trans-2-Hexenyl Valerate |
56922-74-8 | ≥94%(GC) | 5ml |
¥248.00 | 2022-01-10 | |
abcr | AB474486-25 ml |
trans-2-Hexenyl valerate, 94%; . |
56922-74-8 | 94% | 25 ml |
€375.20 | 2024-04-17 |
Pentanoic acid,(2E)-2-hexen-1-yl ester 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
Pentanoic acid,(2E)-2-hexen-1-yl esterに関する追加情報
Introduction to Pentanoic acid, (2E)-2-hexen-1-yl ester (CAS No. 56922-74-8)
Pentanoic acid, (2E)-2-hexen-1-yl ester, is a naturally occurring organic compound with the chemical formula C10H16O2. This ester is derived from pentanoic acid and hexene, and it is characterized by its unique chemical structure and phytochemical properties. The compound is widely recognized for its applications in the fragrance and flavor industry, as well as in various scientific research domains. Its molecular structure, featuring a conjugated system of double bonds, contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry.
The CAS number 56922-74-8 uniquely identifies this compound in scientific literature and industrial applications. Over the years, researchers have explored the potential of this compound in multiple fields, including medicinal chemistry and agrochemicals. The ester's ability to undergo various chemical transformations makes it a versatile building block for more complex molecules.
In recent years, there has been growing interest in the biological activities of Pentanoic acid, (2E)-2-hexen-1-yl ester. Studies have shown that this compound exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and antimicrobial applications. The conjugated double bond system in its structure allows for interactions with biological targets, making it a candidate for further development as a therapeutic agent.
The synthesis of Pentanoic acid, (2E)-2-hexen-1-yl ester can be achieved through various methods, including esterification reactions and catalytic hydrogenation. Advanced synthetic techniques have improved the yield and purity of the product, making it more accessible for industrial use. Researchers are continuously exploring novel synthetic pathways to optimize the production process and reduce costs.
The chromatographic behavior of this compound has also been extensively studied. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques to analyze its purity and identify impurities. These analytical methods are crucial for ensuring that the compound meets the stringent requirements of pharmaceutical and cosmetic applications.
In the realm of agrochemical research, Pentanoic acid, (2E)-2-hexen-1-yl ester has shown potential as a natural pesticide due to its ability to disrupt insect nervous systems. This property makes it an attractive alternative to synthetic pesticides, which are often associated with environmental concerns. Further research is needed to fully understand its efficacy and safety profile in agricultural settings.
The compound's role in synthetic organic chemistry cannot be overstated. It serves as a precursor for more complex molecules, including pharmaceutical intermediates and specialty chemicals. The development of new synthetic methodologies has opened up exciting possibilities for its application in drug discovery and material science.
The impact of Pentanoic acid, (2E)-2-hexen-1-yl ester on modern science is profound. Its unique properties make it a valuable asset in various industries, from pharmaceuticals to fragrances. As research continues to uncover new applications and improve synthetic techniques, this compound is poised to play an even greater role in scientific advancements.
In conclusion, Pentanoic acid, (2E)-2-hexen-1-yl ester (CAS No. 56922-74-8) is a multifaceted organic compound with significant potential across multiple scientific disciplines. Its chemical structure, biological activities, and synthetic versatility make it a subject of intense interest among researchers worldwide. As we delve deeper into its properties and applications, we can expect even more innovative uses to emerge in the future.
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